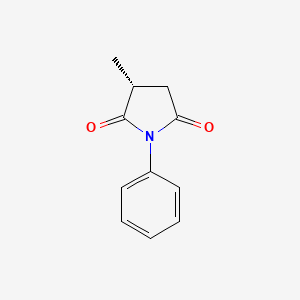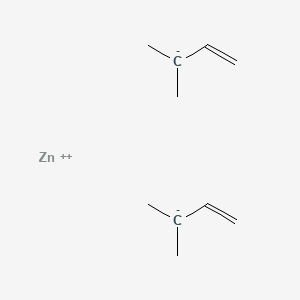
zinc;3-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;3-methylbut-1-ene: is an organic compound with the molecular formula C5H10. It is also known by other names such as 3-methyl-1-butene and isopentene . This compound is an alkene, characterized by the presence of a carbon-carbon double bond, which makes it reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation Reaction: One of the methods to prepare 3-methylbut-1-ene involves the hydroboration-oxidation of 3-methylbut-1-yne.
Addition of Water: Another method involves the addition of water in the presence of dilute sulfuric acid (H2SO4) to 3-methylbut-1-yne, following Markovnikov’s rule.
Industrial Production Methods: The industrial production of 3-methylbut-1-ene typically involves the catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like 3-methylbut-1-ene.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-methylbut-1-ene can undergo oxidative cleavage with ozone (O3) to form carbonyl compounds.
Hydrohalogenation: When reacting with hydrogen halides (e.g., HBr), 3-methylbut-1-ene undergoes electrophilic addition to form alkyl halides.
Common Reagents and Conditions:
Ozone (O3): Used in oxidative cleavage reactions.
Hydrogen Halides (HBr, HCl): Used in hydrohalogenation reactions.
Borane (BH3) and Hydrogen Peroxide (H2O2): Used in hydroboration-oxidation reactions.
Major Products Formed:
Aldehydes and Ketones: Formed from oxidative cleavage.
Alkyl Halides: Formed from hydrohalogenation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Combustion Studies: It is used in combustion research to understand the chemical mechanisms of flame reactions and optimize energy output while minimizing pollution.
Industry:
Polymer Production: 3-methylbut-1-ene is used in the production of polymers and copolymers, which have applications in various industries including packaging and automotive.
Wirkmechanismus
The mechanism of action of 3-methylbut-1-ene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example, in hydrohalogenation, the double bond reacts with hydrogen halides to form carbocations, which then combine with halide ions to form alkyl halides . In oxidative cleavage, the double bond reacts with ozone to form ozonides, which are then reduced to form carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
2-methylbut-1-ene: Another isomer of butene with a similar structure but different reactivity.
1-butene: A linear alkene with a similar carbon-carbon double bond but without the methyl group.
Uniqueness: 3-methylbut-1-ene is unique due to its branched structure, which affects its reactivity and the types of products formed in chemical reactions. Its branched structure also makes it a valuable intermediate in the synthesis of various chemicals and materials .
Eigenschaften
CAS-Nummer |
66094-28-8 |
|---|---|
Molekularformel |
C10H18Zn |
Molekulargewicht |
203.6 g/mol |
IUPAC-Name |
zinc;3-methylbut-1-ene |
InChI |
InChI=1S/2C5H9.Zn/c2*1-4-5(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI-Schlüssel |
RHWVNFXGVDIUHS-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-](C)C=C.C[C-](C)C=C.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)

![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
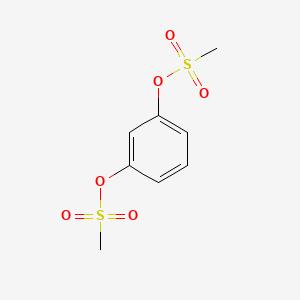
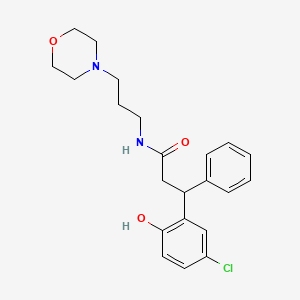
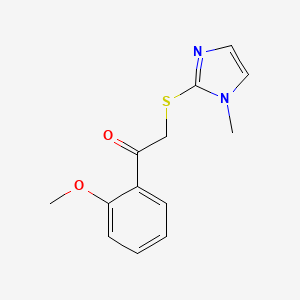
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)



![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
